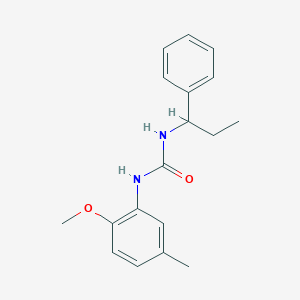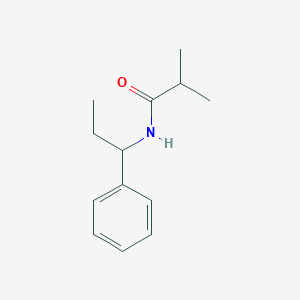
2-methyl-N-(1-phenylpropyl)propanamide
Descripción general
Descripción
2-methyl-N-(1-phenylpropyl)propanamide, also known as modafinil, is a wakefulness-promoting agent that has been used for the treatment of sleep disorders such as narcolepsy, obstructive sleep apnea, and shift work sleep disorder. It is a non-amphetamine stimulant that has gained popularity in recent years due to its ability to promote wakefulness and cognitive enhancement without causing the side effects associated with traditional stimulants.
Mecanismo De Acción
The exact mechanism of action of 2-methyl-N-(1-phenylpropyl)propanamide is not fully understood, but it is believed to work by increasing the levels of neurotransmitters such as dopamine, norepinephrine, and histamine in the brain. It may also affect the activity of certain neuropeptides and ion channels, which play a role in regulating wakefulness and cognitive function.
Biochemical and Physiological Effects
Modafinil has been shown to have a number of biochemical and physiological effects, including increased alertness, improved cognitive function, and reduced fatigue. It has also been shown to increase the levels of certain hormones, such as cortisol and growth hormone, which play a role in regulating metabolism and immune function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Modafinil has several advantages for use in laboratory experiments, including its ability to promote wakefulness and cognitive enhancement without causing the side effects associated with traditional stimulants. It is also relatively safe and well-tolerated, with few reported adverse effects. However, its effects may vary depending on the dose and individual characteristics, which can make it difficult to control for in experiments.
Direcciones Futuras
There are several potential future directions for research on 2-methyl-N-(1-phenylpropyl)propanamide, including further exploration of its therapeutic applications in medical conditions such as ADHD, depression, and neurodegenerative diseases. It may also be useful for enhancing cognitive function in healthy individuals, particularly in the context of academic and professional settings. Additionally, further research is needed to better understand the mechanisms of action of this compound and to identify potential new targets for drug development.
Aplicaciones Científicas De Investigación
Modafinil has been extensively studied for its potential therapeutic applications in a variety of medical conditions, including attention deficit hyperactivity disorder (ADHD), depression, and cognitive impairment associated with aging and neurodegenerative diseases. It has also been studied for its potential use as a cognitive enhancer in healthy individuals, particularly in the context of academic and professional settings.
Propiedades
IUPAC Name |
2-methyl-N-(1-phenylpropyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-4-12(14-13(15)10(2)3)11-8-6-5-7-9-11/h5-10,12H,4H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPODLSBKBLBIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-chloro-6-fluorobenzyl)thio]-4-methylpyrimidine](/img/structure/B4421456.png)

![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B4421481.png)
![5-chloro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-thiophenesulfonamide](/img/structure/B4421483.png)
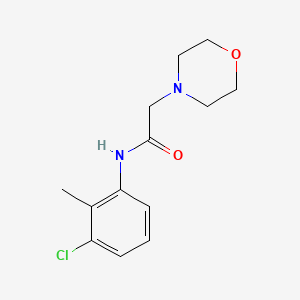
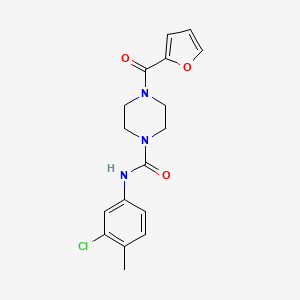

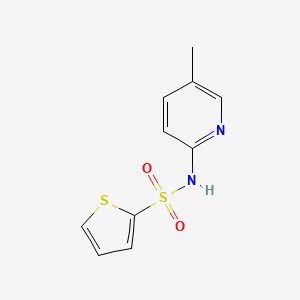
![4-{4-allyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4421535.png)
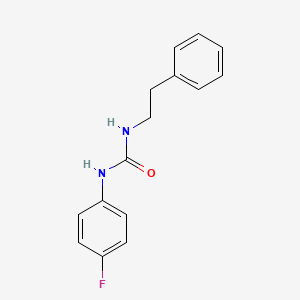
![N-(3-methoxyphenyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4421542.png)
